molecular formula C22H23N3O3 B6126418 (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B6126418
M. Wt: 377.4 g/mol
InChI Key: IOCDFCKTUPJQFP-RGEXLXHISA-N
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Description

The compound (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a diazinane ring with multiple substituents, including a diethylamino group and a methylphenyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-4-24(5-2)17-12-8-16(9-13-17)14-19-20(26)23-22(28)25(21(19)27)18-10-6-15(3)7-11-18/h6-14H,4-5H2,1-3H3,(H,23,26,28)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCDFCKTUPJQFP-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(diethylamino)benzaldehyde and 1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, followed by purification steps to isolate the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

    Heparinoid Compounds: Derived from marine organisms and used for their anticoagulant properties.

Uniqueness

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

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